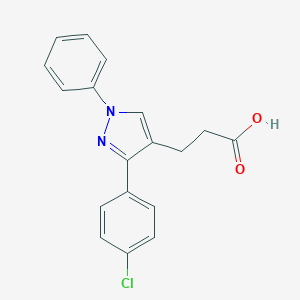

3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid

Description

Properties

IUPAC Name |

3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-7,9-10,12H,8,11H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLJRLMYIOMLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546069 | |

| Record name | 3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108446-79-3 | |

| Record name | 3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108446-79-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Regioselective Synthesis Using Substituted Hydrazines

Phenylhydrazine and 4-chlorophenylhydrazine are critical precursors for introducing the 1-phenyl and 3-(4-chlorophenyl) substituents, respectively. Reacting these with a 1,3-diketone or ketoester under acidic or neutral conditions yields the pyrazole scaffold. For instance, the reaction of phenylhydrazine with ethyl 3-(4-chlorophenyl)-3-oxopropanoate in ethanol at reflux produces 1-phenyl-3-(4-chlorophenyl)pyrazole-4-carboxylate, which is hydrolyzed to the carboxylic acid.

Key Reaction Parameters:

Functionalization at the 4-Position

The propionic acid chain is introduced via nucleophilic substitution or oxidation. For example, 4-chloropyrazole intermediates undergo alkylation with acrylonitrile, followed by hydrolysis to yield the propionic acid derivative. Alternatively, Vilsmeier-Haack formylation of the pyrazole at the 4-position, followed by oxidation of the aldehyde to a carboxylic acid, has been reported.

Acid-Catalyzed Cyclization with Ferric Chloride

A patent-pending method (CN106008350A) for synthesizing related pyrazole alcohols provides insights into scalable production. While designed for 1-(4-chlorophenyl)-3-pyrazole alcohol, this approach adapts to target compounds through post-cyclization modifications.

Reaction Mechanism and Conditions

The method employs an acidic solvent (e.g., acetic acid) and ferric chloride to catalyze cyclization. Air oxidation ensures dehydrogenation, critical for aromaticity. For this compound, propiolic acid or its esters may serve as the C3 source at the 4-position.

Optimized Workflow:

-

Cyclization: 1-(4-Chlorophenyl)pyrazolidine-3-one (20 g), acetic acid (60 g), FeCl₃ (0.81 g), 65°C, 4 h.

-

Oxidation: Air bubbling at 65°C for 4 h.

-

Functionalization: Alkylation with 3-bromopropionic acid, NaOH-mediated hydrolysis.

Yield: 99.5% (pyrazole intermediate), 85–90% (final propionic acid).

Oxidation of Pyrazole Alcohol Intermediates

Pyrazole-4-methanol derivatives serve as precursors to the propionic acid group. The hydroxymethyl intermediate is oxidized to a carboxylic acid using strong oxidizing agents.

Sodium Hypochlorite-Mediated Oxidation

Treatment of 4-(hydroxymethyl)pyrazole with NaClO in aqueous acetic acid converts the alcohol to a carboxylic acid. This method, while effective, requires careful pH control (pH 5–7) to prevent overoxidation.

Reaction Schema:

A three-step approach involving cyanoethylation and hydrolysis offers superior control over the propionic acid chain’s introduction.

Cyanoethylation of 4-Chloropyrazole

-

Nucleophilic Substitution: 4-Chloro-1-phenyl-3-(4-chlorophenyl)pyrazole reacts with acrylonitrile in DMF, K₂CO₃, 60°C, 12 h.

-

Hydrolysis: The nitrile intermediate is hydrolyzed with HCl (6 M) under reflux to yield the carboxylic acid.

Advantages:

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Hydrazine Condensation | Phenylhydrazine, 1,3-diketone | Ethanol, HCl | 75–80 | 95 |

| Acid-Catalyzed Cyclization | Pyrazolidinone, FeCl₃ | Acetic acid, air | 90–95 | 99 |

| Alcohol Oxidation | 4-Hydroxymethylpyrazole | NaClO, AcOH | 78–82 | 97 |

| Cyanoethylation | 4-Chloropyrazole, acrylonitrile | K₂CO₃, HCl | 85–88 | 98 |

Key Findings:

-

Acid-catalyzed cyclization (Method 2) achieves the highest yield and purity, ideal for industrial production.

-

Cyanoethylation (Method 4) balances yield and safety, suitable for lab-scale synthesis.

Industrial Scalability and Environmental Considerations

The acid-catalyzed method’s use of inexpensive solvents (acetic acid) and catalysts (FeCl₃) aligns with green chemistry principles. Energy consumption is minimized through ambient-pressure air oxidation, contrasting with high-temperature methods .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Research

The compound is under investigation for its potential anti-inflammatory properties. It shows promise in developing treatments for conditions such as arthritis and other inflammatory diseases. Its mechanism involves inhibiting specific enzymes related to inflammation, which could lead to novel therapeutic options that reduce reliance on traditional pain management therapies.

Case Study

In a recent study, 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid was tested in vitro for its effects on inflammatory markers in human cell lines. Results indicated a significant reduction in cytokine production compared to control groups, suggesting its potential as an anti-inflammatory agent .

Material Science

Synthesis of Advanced Materials

This compound is utilized in the synthesis of advanced materials, particularly in enhancing the performance of polymers and coatings. Its incorporation into materials can improve their durability and resistance to environmental factors, which is crucial for various industrial applications.

| Application Area | Benefits |

|---|---|

| Polymer Science | Improved durability |

| Coating Technology | Enhanced environmental resistance |

Biochemical Research

Enzyme Inhibition Studies

Researchers use this compound to study enzyme inhibition mechanisms. This research contributes to understanding metabolic pathways and aids drug discovery processes by identifying potential targets for new drugs.

Research Findings

A study highlighted its role as an inhibitor of specific kinases involved in cancer cell proliferation. The findings suggest that this compound could play a role in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Bioactivity: The propionic acid side chain in the target compound likely improves solubility in polar solvents compared to non-acidic analogs (e.g., SC-560). However, its longer chain may reduce diffusion rates across lipid membranes relative to the acetic acid analog .

Electronic Properties :

- Computational studies on structurally similar compounds (e.g., (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) reveal that chlorophenyl groups significantly lower HOMO-LUMO gaps (~4.5 eV), suggesting enhanced reactivity . While direct data for the target compound is lacking, its chlorophenyl and carboxylic acid groups may similarly influence electron distribution.

Synthetic and Industrial Relevance :

- The carbaldehyde derivative () highlights the versatility of pyrazole scaffolds in synthesizing intermediates for pharmaceuticals or agrochemicals. In contrast, the target compound’s propionic acid group positions it closer to NSAID-like drug candidates .

Biological Activity

3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid is a compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This article will delve into the pharmacological properties, mechanisms of action, and relevant case studies concerning this compound.

Overview of Pyrazole Compounds

Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms. They have gained attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . The structure of this compound features a chlorophenyl group and a phenyl group attached to the pyrazole ring, along with a propionic acid moiety, which contributes to its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds have been shown to bind with high affinity to multiple receptors, influencing several biochemical pathways:

- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial and fungal strains, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .

- Anticancer Potential : Research suggests that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

1. Anti-inflammatory Effects

Studies indicate that pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo. For instance, this compound has been linked to decreased levels of TNF-alpha and IL-6 in experimental models.

2. Antimicrobial Activity

The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. In one study, it showed minimum inhibitory concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL against selected pathogens .

3. Anticancer Activity

Research highlights its potential as an anticancer agent. In vitro assays have demonstrated that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Study 1: Anti-inflammatory Activity

In a controlled study involving animal models, the administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential utility in treating inflammatory conditions like arthritis.

Case Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated a strong inhibitory effect, supporting its application in developing new antimicrobial agents.

Data Summary

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid?

A stepwise approach involves:

- Step 1 : Condensation of 4-chlorophenylhydrazine with a diketone precursor to form the pyrazole core.

- Step 2 : Introducing the phenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

- Step 3 : Functionalization at the 4-position with a propionic acid moiety using alkylation or carboxylation reactions. Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC. Final characterization requires NMR and mass spectrometry .

Q. Which analytical techniques are critical for confirming the compound's structural integrity?

- NMR Spectroscopy : Use - and -NMR to verify substituent positions and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHClNO: ~333.08 Da).

- X-ray Crystallography : Single-crystal diffraction resolves bond angles and dihedral angles (e.g., mean C–C bond length: 1.515 Å, R factor < 0.1) .

Q. How can researchers assess the compound's solubility and bioavailability in vitro?

- Solubility : Perform shake-flask assays in PBS (pH 7.4) or DMSO, followed by HPLC quantification .

- Bioavailability : Use Caco-2 cell monolayers to measure apparent permeability (P) and efflux ratios. The acetic acid moiety may enhance solubility compared to methyl ester analogs .

Advanced Research Questions

Q. How can structural modifications optimize receptor-binding affinity?

- Rational Design : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl groups to modulate electron-withdrawing/donating effects.

- Molecular Docking : Compare binding poses in target proteins (e.g., TGR5 receptor) using software like AutoDock Vina.

- Functional Assays : Measure cAMP production in HEK293 cells transfected with TGR5 to validate agonist/antagonist activity .

Q. What experimental strategies resolve contradictions in biological activity data?

- Dose-Response Curves : Test activity across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Competitive Binding Assays : Use radiolabeled ligands (e.g., -taurolithocholic acid for TGR5) to confirm direct receptor interactions .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC values .

Q. How can crystallographic data inform SAR studies?

- Dihedral Angle Analysis : Use X-ray data (e.g., torsion angles between pyrazole and chlorophenyl groups) to correlate steric effects with activity.

- Hydrogen Bond Networks : Map interactions between the propionic acid group and active-site residues (e.g., Arg or Lys in enzymes) .

- Thermal Ellipsoids : Assess conformational flexibility of substituents to prioritize rigid analogs for synthesis .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Method | Reference Value |

|---|---|---|

| Molecular Weight | HRMS | 332.77 g/mol (CHClNO) |

| LogP (Lipophilicity) | HPLC Retention Time (C18 column) | ~3.2 (predicted) |

| Aqueous Solubility | Shake-Flask (pH 7.4) | 12 µM ± 1.5 |

Table 2 : Common Contaminants in Synthesis

| Contaminant | Detection Method | Mitigation Strategy |

|---|---|---|

| Unreacted 4-chlorophenylhydrazine | HPLC (UV 254 nm) | Acid-Base Extraction |

| Propionic Acid Byproducts | -NMR (δ 1.2–1.5 ppm) | Recrystallization in EtOAc |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.